4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol
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Overview
Description
4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopentene ring substituted with a phenyl group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with a suitable cyclopentenone derivative followed by the addition of butanal can yield the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 4-(2-Phenylcyclopent-1-en-1-yl)butan-1-one.
Reduction: Formation of 4-(2-Phenylcyclopent-1-en-1-yl)butane.
Substitution: Formation of 4-(2-Phenylcyclopent-1-en-1-yl)butyl chloride.
Scientific Research Applications
4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and cyclopentene moieties can participate in hydrophobic interactions and π-π stacking, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutan-1-ol: Lacks the cyclopentene ring, making it less structurally complex.
Cyclopent-1-en-1-ylmethanol: Lacks the phenyl group, resulting in different chemical properties.
2-Phenylcyclopentanol: Similar structure but with different positioning of the hydroxyl group.
Uniqueness
4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol is unique due to the combination of a phenyl group, a cyclopentene ring, and a butanol chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61136-21-8 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-(2-phenylcyclopenten-1-yl)butan-1-ol |
InChI |
InChI=1S/C15H20O/c16-12-5-4-9-14-10-6-11-15(14)13-7-2-1-3-8-13/h1-3,7-8,16H,4-6,9-12H2 |
InChI Key |
PNMAJEOECBDHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)C2=CC=CC=C2)CCCCO |
Origin of Product |
United States |
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